Cas no 89943-08-8 (4-methoxy-2-methylpyridin-3-amine)
4-methoxy-2-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-2-methyl-3-Pyridinamine
- 4-methoxy-2-methyl-3-ylamine
- 4-methoxy-2-methylpyridin-3-amine
- MQNCFLOLQRGANX-UHFFFAOYSA-N
- SCHEMBL14353296
- EN300-2994158
- 4-methoxy-2-methyl-pyridin-3-ylamine
- AKOS006340349
- 89943-08-8
- FT-0725542
- DTXSID301299079
- 3-Pyridinamine, 4-methoxy-2-methyl-
- DA-40707
-
- MDL: MFCD16606203
- Inchi: 1S/C7H10N2O/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,8H2,1-2H3
- InChI Key: MQNCFLOLQRGANX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C)C=1N
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 48.1Ų
4-methoxy-2-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004187-250mg |
3-Amino-4-methoxy-2-methylpyridine |
89943-08-8 | 97% | 250mg |
$734.40 | 2023-08-31 | |
| Alichem | A022004187-500mg |
3-Amino-4-methoxy-2-methylpyridine |
89943-08-8 | 97% | 500mg |
$1058.40 | 2023-08-31 | |
| Alichem | A022004187-1g |
3-Amino-4-methoxy-2-methylpyridine |
89943-08-8 | 97% | 1g |
$1747.20 | 2023-08-31 | |
| Enamine | EN300-2994158-1g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95% | 1g |
$2496.0 | 2023-09-06 | |
| Enamine | EN300-2994158-5g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95% | 5g |
$7238.0 | 2023-09-06 | |
| Enamine | EN300-2994158-10g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95% | 10g |
$10732.0 | 2023-09-06 | |
| Enamine | EN300-2994158-0.05g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95.0% | 0.05g |
$663.0 | 2025-03-19 | |
| Enamine | EN300-2994158-0.1g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-2994158-0.25g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95.0% | 0.25g |
$1236.0 | 2025-03-19 | |
| Enamine | EN300-2994158-0.5g |
4-methoxy-2-methylpyridin-3-amine |
89943-08-8 | 95.0% | 0.5g |
$1947.0 | 2025-03-19 |
4-methoxy-2-methylpyridin-3-amine Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-methoxy-2-methylpyridin-3-amine
4-Methoxy-2-Methyl-3-Pyridinamine: A Comprehensive Overview
4-Methoxy-2-Methyl-3-Pyridinamine, also known by its CAS registry number CAS No. 89943-08-8, is a heterocyclic aromatic amine compound with significant applications in various fields of chemistry and material science. This compound, characterized by its pyridine ring substituted with methoxy and methyl groups, has garnered attention due to its unique electronic properties and potential for functionalization in advanced materials. Recent studies have highlighted its role in drug design, catalysis, and electronic materials, making it a subject of intense research interest.
The molecular structure of 4-methoxy-2-methyl-3-pyridinamine consists of a pyridine ring with a methoxy group at the 4-position, a methyl group at the 2-position, and an amino group at the 3-position. This substitution pattern imparts distinctive electronic characteristics to the molecule, including enhanced electron-donating abilities due to the methoxy and methyl groups. The amino group further contributes to the compound's reactivity, making it a versatile building block in organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-methoxy-2-methyl-3-pyridinamine. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. These methods not only improve yield but also reduce reaction time and cost, making the compound more accessible for large-scale applications.
In terms of physical properties, 4-methoxy-2-methyl-3-pyridinamine exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its thermal stability is another key attribute, allowing it to withstand elevated temperatures during processing without significant decomposition.
The compound's electronic properties make it an attractive candidate for use in organic electronics. Recent studies have demonstrated its potential as a dopant in conductive polymers, enhancing their electrical conductivity without compromising mechanical stability. Additionally, its ability to act as a ligand in metal complexes has opened avenues for its application in catalysis and sensing technologies.
In the field of pharmacology, 4-methoxy-2-methyl-3-pyridinamine has shown promise as a lead compound for drug development. Its structural features allow for easy functionalization, enabling researchers to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors and anti-inflammatory agents.
The environmental impact of 4-methoxy-2-methyl-3-pyridinamine is another area of interest. Studies have indicated that the compound undergoes biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed. However, further research is needed to fully understand its environmental fate and toxicity profile.
In conclusion, 4-methoxy-2-methyl-3-pyridinamine, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. As new synthetic methods emerge and its applications expand into emerging fields such as bioelectronics and green chemistry, this compound is poised to play an increasingly important role in both academic and industrial settings.
89943-08-8 (4-methoxy-2-methylpyridin-3-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)